

# A Comparative Analysis of the Antifibrotic Effects of Cenicriviroc and Maraviroc

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## Compound of Interest

Compound Name: Cenicriviroc

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## Introduction

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. In recent years, the chemokine system, particularly the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5), has emerged as a critical driver of inflammatory cell recruitment and activation, key events in the fibrotic cascade. This guide provides a detailed comparison of two chemokine receptor antagonists, **Cenicriviroc** (CVC) and Maraviroc (MVC), focusing on their antifibrotic properties as evidenced by preclinical and clinical data. While both agents target pathways implicated in fibrosis, they differ in their receptor selectivity, with CVC being a dual CCR2/CCR5 antagonist and MVC being a selective CCR5 antagonist. This distinction may have significant implications for their therapeutic efficacy across different fibrotic conditions.

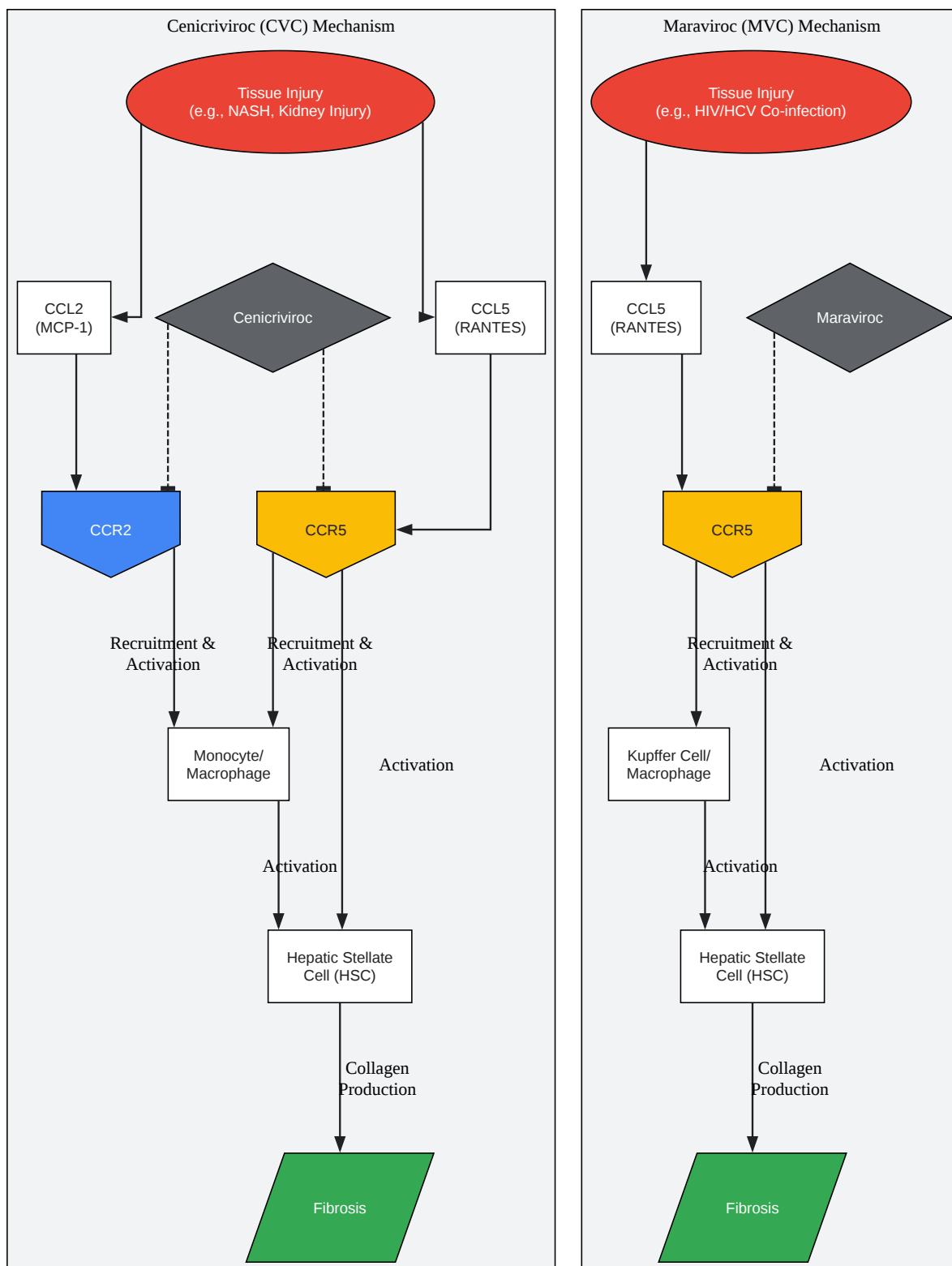
## Mechanism of Action: Targeting Inflammatory Pathways

The antifibrotic effects of both **Cenicriviroc** and Maraviroc are rooted in their ability to block the signaling of key chemokine receptors involved in the recruitment and activation of inflammatory and profibrotic cells.

**Cenicriviroc (CVC)** is an orally administered dual antagonist of CCR2 and CCR5.[1][2] This dual antagonism is significant as both receptors and their respective ligands, such as CCL2 and CCL5, are deeply implicated in the pathogenesis of fibrosis.[2] By blocking CCR2, CVC inhibits the migration of inflammatory monocytes/macrophages to sites of injury.[1][2] Simultaneously, its CCR5 antagonism interferes with the recruitment of various immune cells, including T-cells, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2][3]

**Maraviroc (MVC)** is a selective CCR5 antagonist.[4] Its mechanism of action in fibrosis is primarily centered on blocking the CCL5-CCR5 axis. This pathway is crucial for the migration and activation of Kupffer cells and hepatic stellate cells, which are key contributors to liver inflammation and fibrosis.[4] By inhibiting CCR5, Maraviroc aims to reduce the inflammatory response and subsequent deposition of extracellular matrix.[4][5]

## Signaling Pathway Visualization



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Caption: Comparative signaling pathways of **Cenicriviroc** and Maraviroc in fibrosis.

## Preclinical Data Comparison

Direct comparative preclinical studies between **Cenicriviroc** and Maraviroc for antifibrotic effects are not readily available. However, independent studies in various animal models provide insights into their potential.

Feature	Cenicriviroc (CVC)	Maraviroc (MVC)
Animal Models	Thioacetamide-induced liver fibrosis (rat), diet-induced NASH (mouse), renal fibrosis (mouse)[2]	Choline-deficient, ethionine-supplemented (CDE) diet-induced liver injury and HCC (mouse)[5]
Key Findings	- Significantly reduced monocyte/macrophage recruitment[2]- Significant reductions in collagen deposition and collagen type 1 expression in liver and kidney[2]- In the NASH model, CVC significantly reduced the NAFLD activity score[2]	- Reduced liver fibrosis, injury, and tumor burden[5]- Suppressed macrophage accumulation and the liver progenitor cell response[5]- Inhibited the transition of liver macrophages to a pro-tumoral M2 phenotype[5]
Mechanism Insights	Potent anti-inflammatory and antifibrotic activity across a range of fibrosis models.[2]	Reduces hepatic inflammation and fibrosis by targeting CCR5-expressing macrophages.[5]

## Clinical Evidence in Liver Fibrosis

Clinical trials for **Cenicriviroc** have primarily focused on nonalcoholic steatohepatitis (NASH), while studies involving Maraviroc's antifibrotic effects have been conducted mainly in the context of HIV infection, often with viral hepatitis co-infection.

## Cenicriviroc in NASH-Associated Fibrosis

Study	Phase	Key Endpoint & Result
CENTAUR (NCT02217475)	2b	- Primary Endpoint (NASH resolution): Not met. 16-19% of CVC-treated patients vs. 19% in placebo (p=0.52). <a href="#">[1]</a> - Secondary Endpoint (Fibrosis improvement $\geq 1$ stage without worsening of NASH): Met. 20% of CVC-treated patients vs. 10% in placebo (p=0.02). <a href="#">[1]</a> <a href="#">[6]</a>
AURORA (NCT03028740)	3	- Primary Endpoint (Fibrosis improvement $\geq 1$ stage without worsening of steatohepatitis at Month 12): Not met. 22.3% in the CVC group vs. 25.5% in the placebo group (p=0.21). <a href="#">[7]</a>

Despite promising results in the Phase 2b CENTAUR trial, the Phase 3 AURORA study did not demonstrate a statistically significant antifibrotic effect of **Cenicriviroc** in a larger population of patients with NASH and liver fibrosis.[\[7\]](#) The development of **Cenicriviroc** for this indication was subsequently terminated.[\[8\]](#)

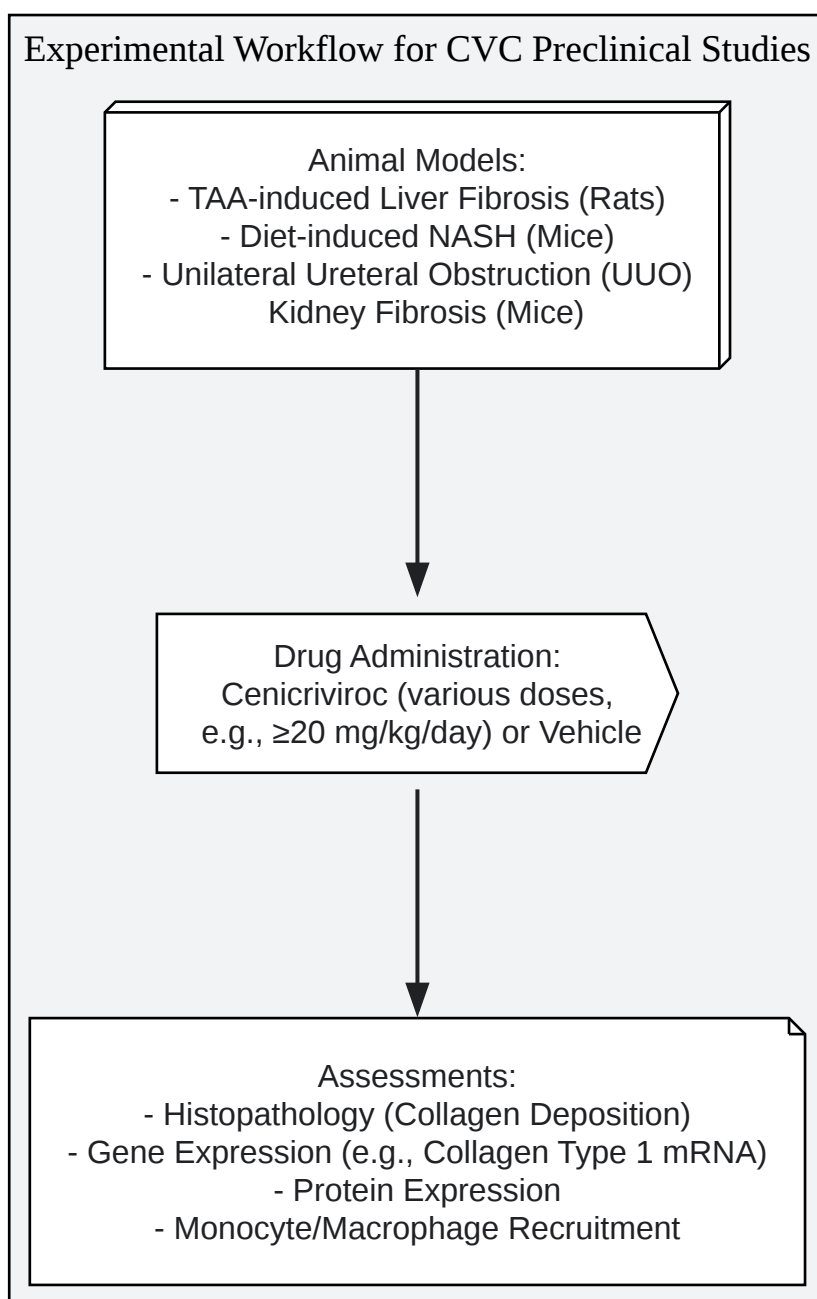
## Maraviroc in Liver Fibrosis (HIV Co-infection Context)

Study Type	Population	Key Findings
Retrospective Pilot Study	71 HIV/HCV co-infected patients	- After a median follow-up of 18.45 months, 11 patients showed improvement in fibrosis stage, while 5 progressed.[9]- In patients treated for over two years (n=38), 29.62% showed regression of liver fibrosis by at least one stage.[9][10]
Feasibility RCT	53 people with HIV and NAFLD	- The study demonstrated the safety and feasibility of a larger trial.[4]- No significant differences were observed in the change from baseline in liver stiffness, controlled attenuation parameter, or Enhanced Liver Fibrosis (ELF) scores between the Maraviroc and control groups.[4]

The clinical data for Maraviroc's antifibrotic effects are less extensive than for **Cenicriviroc** and are primarily derived from studies in people living with HIV, where the underlying drivers of liver injury may differ from those in NASH. A retrospective study in HIV/HCV co-infected patients suggested a potential benefit in reducing fibrosis progression, particularly with longer treatment duration.[9][10] However, a recent feasibility randomized controlled trial in people with HIV and NAFLD did not show a significant impact on markers of liver steatosis and fibrosis.[4]

## Experimental Protocols

### Cenicriviroc Preclinical Models[2]



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Caption: Workflow for **Cenicriviroc** preclinical antifibrotic studies.

- Thioacetamide (TAA)-Induced Liver Fibrosis in Rats: Male Sprague-Dawley rats were administered TAA intraperitoneally to induce liver fibrosis. **Cenicriviroc** or vehicle was administered orally.

- Diet-Induced Non-alcoholic Steatohepatitis (NASH) in Mice: Mice were fed a high-fat, high-carbohydrate diet to induce NASH. **Cenicriviroc** or vehicle was administered orally.
- Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Mice: Renal fibrosis was induced by surgical ligation of one ureter. **Cenicriviroc** or vehicle was administered.
- Assessments: Liver and kidney tissues were collected for histological analysis of collagen deposition (e.g., Sirius Red staining), and gene and protein expression analysis of fibrotic markers. Monocyte/macrophage recruitment was assessed in a thioglycollate-induced peritonitis model.[2]

## Maraviroc Preclinical Model[5]

- Choline-Deficient, Ethionine-Supplemented (CDE) Diet in Mice: This diet induces chronic liver injury, inflammation, fibrosis, and ultimately hepatocellular carcinoma (HCC). Mice were fed the CDE diet with or without Maraviroc in their drinking water.
- Assessments: Livers were analyzed for tumor development, fibrosis (Sirius Red staining), and markers of liver injury. Immunohistochemistry, RNA, and protein expression analyses were used to quantify liver progenitor cells and macrophage populations and their activation status.

## Summary and Future Directions

**Cenicriviroc**, with its dual CCR2/CCR5 antagonism, demonstrated a clear antifibrotic effect in preclinical models and showed a promising signal in a Phase 2b clinical trial for NASH-related fibrosis.[1][2] However, these findings were not confirmed in a large-scale Phase 3 trial, leading to the cessation of its development for this indication.[7]

Maraviroc, a selective CCR5 antagonist, has also shown antifibrotic potential in preclinical models of liver injury and in a retrospective clinical study of HIV/HCV co-infected individuals.[5][9][10] However, a prospective randomized feasibility study in people with HIV and NAFLD did not show a significant effect on non-invasive markers of fibrosis.[4]

In conclusion, while both **Cenicriviroc** and Maraviroc target chemokine pathways central to the development of fibrosis, their clinical efficacy remains to be definitively established. The disparate outcomes between preclinical models and late-stage clinical trials for **Cenicriviroc**

underscore the challenges in translating findings from animal models to human disease. For Maraviroc, further investigation in larger, well-controlled clinical trials is necessary to clarify its potential as an antifibrotic agent, particularly in non-HIV-related liver diseases. The differential roles of CCR2 and CCR5 in various fibrotic conditions may warrant a more nuanced approach to chemokine receptor antagonism in the future.

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